8-Cpt-camp

Overview

Description

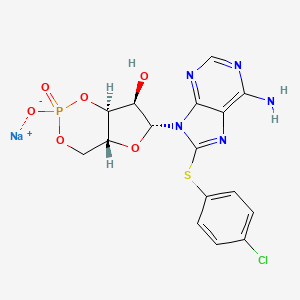

8-CPT-cAMP, also known as 8- (4- Chlorophenylthio)adenosine- 3’, 5’- cyclic monophosphate, is a lipophilic activator of both cAMP- and cGMP-dependent protein kinase and of Epac . It has a higher activation potential compared to cAMP, excellent cell membrane permeability, improved phosphodiesterase stability, and high site selectivity preferring site B of cAK type II .

Physical And Chemical Properties Analysis

8-Cpt-camp is a solid substance . It is soluble in DMSO at 125 mg/mL with ultrasonic and warming and heat to 60°C . The recommended storage temperature is -20°C / -4°F .

Scientific Research Applications

Activator of Protein Kinases

8-CPT-cAMP is a potent stimulator of cAMP-dependent protein kinases . It’s often used in signal transduction studies due to its high lipophilicity, which allows good membrane permeability in most biosystems .

Activator of Exchange Protein Activated by Cyclic AMP (Epac)

Apart from being a potent stimulator of cAMP-dependent protein kinases, 8-CPT-cAMP also stimulates the exchange protein activated by cyclic AMP (Epac) .

Activator of cGMP-dependent Protein Kinases

Interestingly, despite its name, 8-CPT-cAMP is a potent stimulator of both cAMP- and cGMP-dependent protein kinases . This property results in lacking cA/cG pathway specificity .

Inhibitor of cGMP-specific PDE

8-CPT-cAMP is a good inhibitor of cGMP-specific PDE (V) and thus increases basal cGMP .

Growth Inhibitory Effect

8-CPT-cAMP has been found to have a novel growth inhibitory effect that is dependent on serum factors that modulate Protein Kinase A expression but not the hydrolysis of 8-Cl-cAMP .

Metabolically Stable Phosphorothioates

BIOLOG also offers the metabolically stable phosphorothioates, the inhibitory Rp-8-CPT-cAMPS (Cat. No. C 011), and the agonistic Sp-8-CPT-cAMPS (Cat. No. C 012) (Singh et al. 1998), as well as potential metabolites of 8-CPT-cAMP such as 8-pCPT-5’-AMP (Cat. No. C 101) and 8-pCPT-Ado (Cat. No. C 086) .

Mechanism of Action

Target of Action

8-CPT-Cyclic AMP (8-CPT-cAMP), also known as 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphate, is a potent activator of both cAMP- and cGMP-dependent protein kinases . It also targets the exchange protein activated by cyclic AMP (Epac) .

Mode of Action

8-CPT-cAMP interacts with its targets by mimicking the natural signal molecule cyclic AMP . It has a higher activation potential compared to cAMP and exhibits excellent cell membrane permeability . It also shows improved phosphodiesterase stability and high site selectivity, preferring site B of cAMP-dependent protein kinase type II .

Biochemical Pathways

8-CPT-cAMP affects both the cAMP and cGMP pathways. It stimulates cAMP-dependent protein kinases and Epac . Despite its name, it also activates cGMP-dependent protein kinases . In addition, it increases the basal cGMP level by inhibiting PDE V .

Pharmacokinetics

8-CPT-cAMP is characterized by its high lipophilicity, which allows good membrane permeability in most biosystems .

Result of Action

The molecular and cellular effects of 8-CPT-cAMP’s action are diverse. For instance, it has been shown to enhance cellular differentiation and improve gene trans-activation by all-trans retinoic acid in leukemic blasts . It also promotes growth arrest and neurite elongation in neuronal hippocampal cells .

Action Environment

The action, efficacy, and stability of 8-CPT-cAMP can be influenced by various environmental factors. For example, its high lipophilicity allows it to permeate cell membranes effectively . Its sensitivity to humidity can affect its volume when in a lyophilized form . Therefore, it is recommended to store the compound in a freeze-dried form for longer storage periods .

properties

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJFVHMIFGLKQL-DNBRLMRSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Cpt-camp | |

CAS RN |

93882-12-3 | |

| Record name | Adenosine, 8-((4-chlorophenyl)thio)-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093882123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

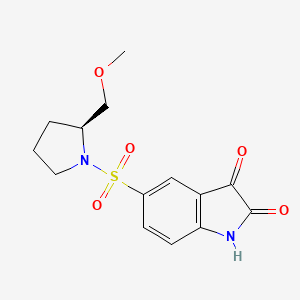

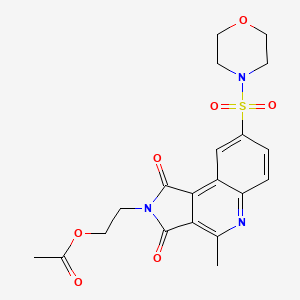

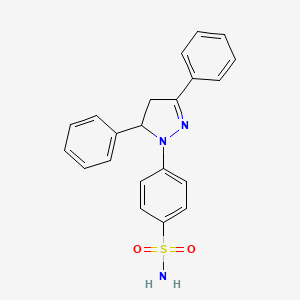

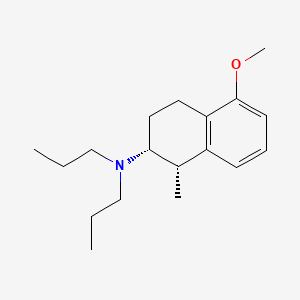

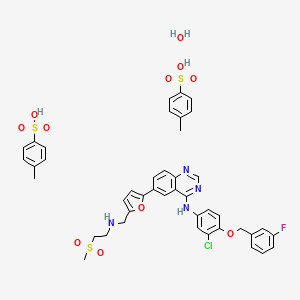

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide](/img/structure/B1662965.png)